

3-Morpholin-4-ylaniline as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Morpholin-4-ylaniline**

Cat. No.: **B065803**

[Get Quote](#)

An In-depth Technical Guide to **3-Morpholin-4-ylaniline** as a Pharmaceutical Intermediate

Executive Summary

3-Morpholin-4-ylaniline is a versatile bifunctional molecule featuring a reactive aniline moiety and a solubilizing morpholine ring. While its direct application as a primary intermediate in blockbuster drugs is less common than its substituted analogues, the morpholinoaniline scaffold is a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of **3-morpholin-4-ylaniline**, including its physicochemical properties, robust synthesis protocols, and its pivotal role as a structural template for developing high-value therapeutics, particularly in oncology and anti-infective domains. We will explore the synthesis and application of its derivatives, such as 3-fluoro-4-morpholinoaniline and related structures, to illustrate the chemical principles and strategic importance of this compound class for researchers and drug development professionals.

Introduction: The Strategic Value of the Morpholinoaniline Scaffold

In the landscape of pharmaceutical development, intermediates are the foundational building blocks that dictate the efficiency, scalability, and novelty of a synthetic route. **3-Morpholin-4-ylaniline** (also known as 3-morpholinoaniline) emerges as a significant intermediate, not always as a direct precursor, but as a parent structure whose derivatives are critical in constructing complex active pharmaceutical ingredients (APIs).^[1]

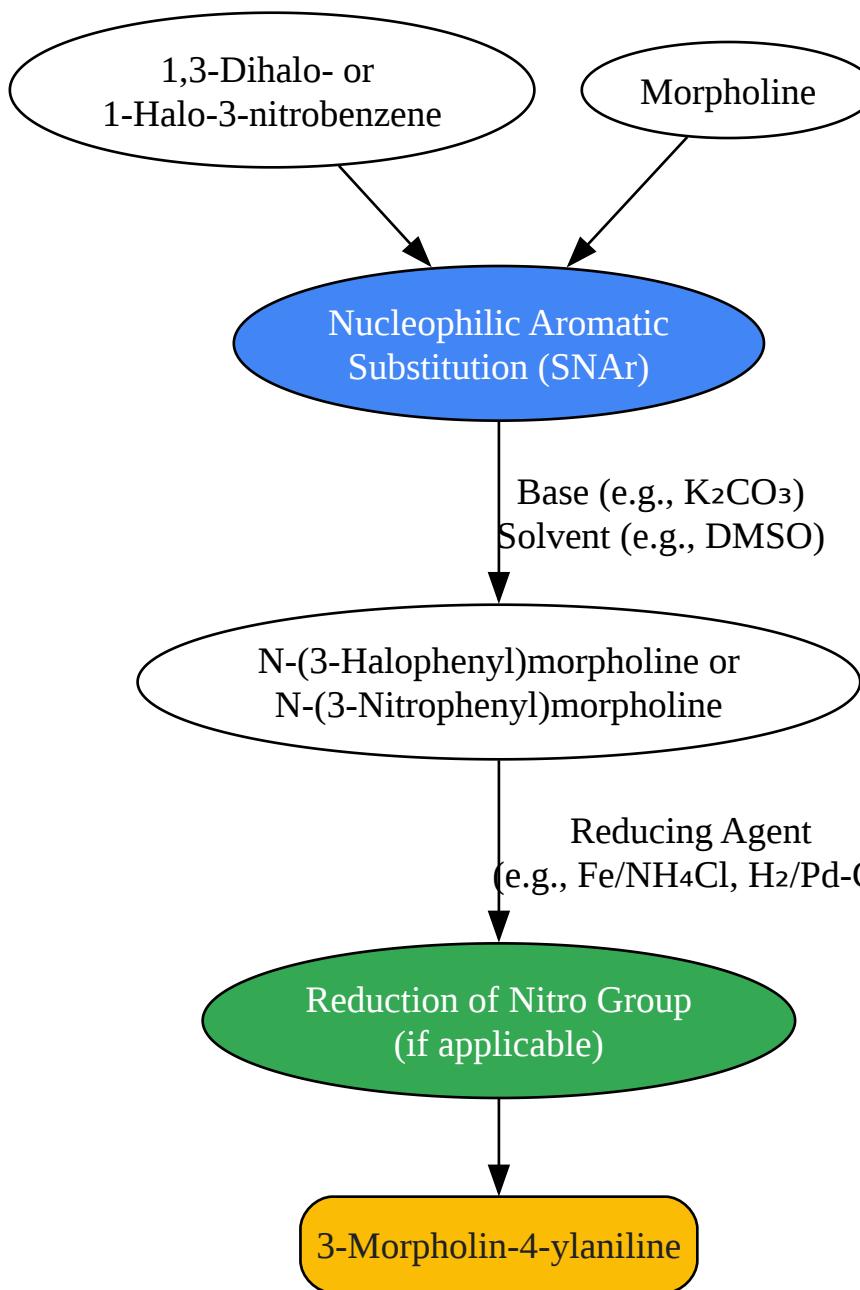
The molecule's value is derived from its hybrid structure:

- The Aniline Moiety: A primary aromatic amine that serves as a versatile chemical handle for a wide range of C-N bond-forming reactions, such as amidation, sulfonylation, and nucleophilic aromatic substitution. This reactivity is fundamental for coupling the intermediate to other fragments of a target API.
- The Morpholine Ring: A saturated heterocycle containing both an amine and an ether functional group.^[2] The morpholine group is a privileged structure in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles (e.g., metabolic stability), and provide a specific vector for hydrogen bonding interactions with biological targets.^[2]

This guide will delve into the synthesis of this scaffold, its chemical characteristics, and its application, exemplified through the synthesis of globally recognized drugs where substituted morpholinoanilines are key.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis, including reaction setup, purification, and storage.


Property	Value	Source
CAS Number	159724-40-0	[3] [4]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[4] [5]
Molecular Weight	178.23 g/mol	[4] [5]
Appearance	Solid, Off-white to brown crystalline powder	[5] [6]
Melting Point	121-123 °C (for 3-Fluoro-4-morpholinoaniline)	[6] [7]
Boiling Point	364.9±42.0 °C at 760 mmHg (for 3-Fluoro-4-morpholinoaniline)	[6]
Density	~1.2 g/cm ³ (for 3-Fluoro-4-morpholinoaniline)	[6]
IUPAC Name	3-morpholin-4-ylaniline	[4]
SMILES	Nc1cccc(c1)N2CCOCC2	[5]
InChI Key	ZJWLMZURLIHVHE-UHFFFAOYSA-N	[4] [5]

Synthesis of the Morpholinoaniline Core

The construction of the morpholinoaniline scaffold is typically achieved through two primary strategies: nucleophilic aromatic substitution (SNAr) followed by reduction, or direct C-N coupling reactions. The SNAr approach is widely favored in industrial settings due to the availability of starting materials and robust reaction conditions.

General Synthetic Pathway: SNAr and Reduction

The most common route begins with a di-substituted benzene ring containing a leaving group (typically a halogen) and an electron-withdrawing group (EWG), most often a nitro group, to activate the ring for SNAr.

[Click to download full resolution via product page](#)

Causality in Experimental Design

- Choice of Substrate: 1-Fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene are excellent starting materials. The fluorine atom is a superior leaving group in SNAr reactions, often leading to faster reaction times and higher yields. The nitro group is a powerful EWG that activates the positions ortho and para to it for nucleophilic attack.

- Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which can solvate the cation of the base (e.g., K^+ from K_2CO_3) while leaving the anionic nucleophile (morpholine) highly reactive. Heating is often required to overcome the activation energy of the reaction.
- Reduction Step: The reduction of the nitro group to a primary amine is a critical final step. Several methods are viable:
 - Catalytic Hydrogenation ($H_2/Pd-C$): This is a clean method, yielding water as the only byproduct, but requires specialized pressure equipment.
 - Metal/Acid Reduction (e.g., Fe/NH_4Cl , $SnCl_2/HCl$): Iron in the presence of ammonium chloride is a cost-effective and common industrial method for nitro group reduction.^[8] It is generally safer to handle than catalytic hydrogenation on a large scale.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

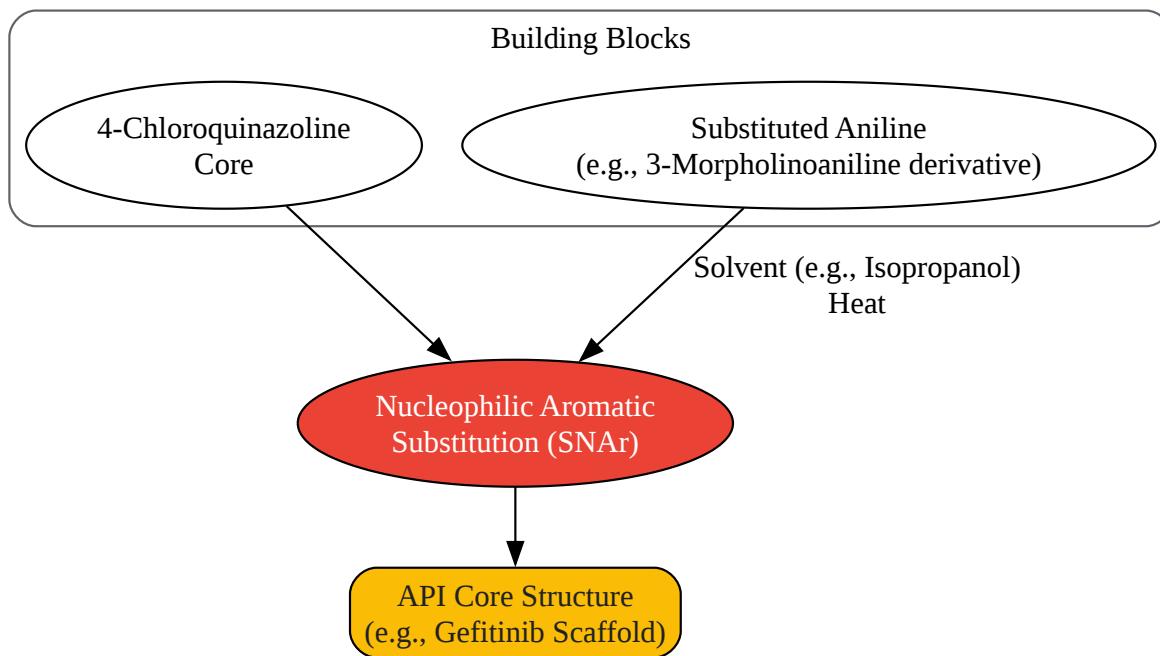
This protocol details the synthesis of a key substituted analogue, 3-fluoro-4-morpholinoaniline, which serves as a critical intermediate for the antibiotic Linezolid.^[8]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluoronitrobenzene (1 eq.).^[8]
- Add acetonitrile as the solvent, followed by morpholine (1.1 eq.) and potassium carbonate (1.5 eq.) as the base.
- Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
- Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

- In a separate flask, create a slurry of iron powder (3-4 eq.) and ammonium chloride (0.5 eq.) in a mixture of methanol and water.^[8]
- Heat the slurry to 70-80 °C and then add the 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.) from the previous step portion-wise.
- Stir the reaction vigorously at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
- Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- Extract the aqueous residue with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-fluoro-4-morpholinoaniline. The product can be further purified by recrystallization.


Applications as a Pharmaceutical Intermediate

The true value of the morpholinoaniline scaffold is demonstrated by its incorporation into numerous high-impact drugs. The aniline nitrogen provides the key attachment point, while the morpholine ring fine-tunes the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study 1: The Morpholinoaniline Scaffold in Kinase Inhibitors (Gefitinib)

Gefitinib (Iressa) is a tyrosine kinase inhibitor used to treat certain types of cancer, particularly non-small-cell lung cancer.^[9] Its synthesis relies on the coupling of a substituted aniline with a quinazoline core. While Gefitinib itself uses 3-chloro-4-fluoroaniline, the underlying principle demonstrates the utility of the morpholinoaniline scaffold.^{[10][11]}

The core reaction involves the nucleophilic substitution of a chlorine atom on the 4-position of the quinazoline ring by the amino group of the aniline derivative.

[Click to download full resolution via product page](#)

In this context, the morpholino group (often part of the quinazoline side chain rather than the aniline) serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of the EGFR kinase.^[10] The synthesis of Gefitinib involves condensing the quinazoline core with 3-chloro-4-fluoroaniline in a solvent like isopropanol.^[11]

Case Study 2: 3-Fluoro-4-morpholinoaniline in the Antibiotic Linezolid

Linezolid is an oxazolidinone-class antibiotic used for treating serious infections caused by Gram-positive bacteria.^[6] The synthesis of Linezolid is a prime example of the industrial application of a morpholinoaniline derivative. 3-Fluoro-4-morpholinoaniline is a crucial, high-purity intermediate that forms a significant portion of the final drug molecule.^{[6][8]}

The synthesis involves converting the primary amine of 3-fluoro-4-morpholinoaniline into an N-acetyl group, followed by further reactions to construct the oxazolidinone ring. The fluorine atom enhances the drug's potency, while the morpholine ring is a key pharmacophoric element responsible for its antibacterial activity and favorable safety profile.[6]

Safety, Handling, and Storage

As a chemical intermediate, **3-morpholin-4-ylaniline** and its derivatives must be handled with appropriate care.

- Hazard Classification: According to GHS classifications, compounds in this family are often harmful if swallowed, in contact with skin, or if inhaled.[3][4][7] They can also cause skin and serious eye irritation.[3][4]
 - GHS Pictogram: GHS07 (Exclamation Mark)[5]
 - Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]
- Handling:
 - Use in a well-ventilated area or under a chemical fume hood.[12]
 - Avoid all personal contact, including inhalation of dust.[12]
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
 - Wash hands thoroughly after handling.[12]
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials.
 - The compound is a combustible solid.[5]

Conclusion

3-Morpholin-4-ylaniline is more than a simple chemical; it is a strategic platform for pharmaceutical innovation. While the parent compound provides the fundamental blueprint, its substituted derivatives, particularly halogenated versions, have proven indispensable in the synthesis of life-saving drugs. Its synthesis is well-established, relying on robust and scalable chemical transformations. For drug development professionals, understanding the reactivity, handling, and strategic application of the morpholinoaniline scaffold is crucial for designing next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Morpholin-4-ylaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [3-Morpholin-4-ylaniline as a pharmaceutical intermediate.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b065803#3-morpholin-4-ylaniline-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com